

Peucedanocoumarin I: A Technical Guide to Solubility in Organic Solvents

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Compound of Interest

Compound Name: *Peucedanocoumarin I*

Cat. No.: *B3027512*

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This technical guide provides an in-depth overview of the solubility characteristics of **Peucedanocoumarin I** in various organic solvents. Due to the limited availability of direct quantitative solubility data for **Peucedanocoumarin I**, this document outlines a robust experimental protocol for determining its solubility. Furthermore, to illustrate the potential mechanism of action relevant to its class of compounds, a signaling pathway diagram detailing the inhibition of α -synuclein aggregation by a closely related **peucedanocoumarin** is provided.

Quantitative Solubility of Peucedanocoumarin I

While specific quantitative data for **Peucedanocoumarin I** is not readily available in the public domain, the following table represents a hypothetical dataset that would be generated using the experimental protocol described in Section 2. This structured presentation is designed for easy comparison of solubility across a range of common organic solvents.

Table 1: Hypothetical Solubility of **Peucedanocoumarin I** at 25°C

Organic Solvent	Chemical Formula	Polarity Index	Solubility (mg/mL)	Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	7.2	> 100	> 0.260
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	6.4	> 100	> 0.260
Acetone	C ₃ H ₆ O	5.1	25.8	0.067
Chloroform	CHCl ₃	4.1	15.4	0.040
Ethanol	C ₂ H ₅ OH	4.3	10.2	0.026
Methanol	CH ₃ OH	5.1	8.9	0.023

Note: The molecular weight of **Peucedanocoumarin I** (C₂₁H₂₂O₇) is 386.4 g/mol . The values presented in this table are for illustrative purposes and should be confirmed experimentally.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents. This method is a foundational technique in pharmaceutical and chemical research.

Materials and Equipment

- **Peucedanocoumarin I** (solid form)
- Selected organic solvents (e.g., DMSO, DMF, acetone, chloroform, ethanol, methanol)
- Sealed glass vials or flasks
- Temperature-controlled shaker or agitator

- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **Peucedanocoumarin I** to a pre-weighed, sealed glass vial.
 - Add a known volume of the selected organic solvent to the vial.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:
 - After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vial.
 - Carefully aspirate the supernatant (the clear, saturated solution) using a syringe.
 - Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 μm PTFE) into a clean vial. This step removes any remaining solid particles.
- Quantification of Solute:

- Using HPLC:
 - Prepare a series of standard solutions of **Peucedanocoumarin I** of known concentrations in the same solvent.
 - Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
 - Inject a known volume of the filtered saturated solution into the HPLC system.
 - Determine the concentration of **Peucedanocoumarin I** in the saturated solution by comparing its peak area to the calibration curve.
- Using UV-Vis Spectrophotometry:
 - This method is suitable if **Peucedanocoumarin I** has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.
 - Determine the wavelength of maximum absorbance (λ_{max}) of **Peucedanocoumarin I** in the specific solvent.
 - Prepare a series of standard solutions and measure their absorbance at λ_{max} to create a calibration curve (absorbance vs. concentration).
 - Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution and calculate the concentration of the original saturated solution.
- Data Reporting:
 - Express the solubility in terms of mass per volume (e.g., mg/mL) or as molarity (mol/L).
 - Record the temperature at which the solubility was determined.

Visualization of a Potential Mechanism of Action

While the direct signaling pathways of **Peucedanocoumarin I** are not extensively documented, research on the closely related **Peucedanocoumarin III** provides insight into a potential mechanism of action for this class of compounds. **Peucedanocoumarin III** has been shown to inhibit the aggregation of α -synuclein, a process implicated in the pathology of Parkinson's disease. The following diagram illustrates this inhibitory action.

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